Bufotoxin

Na+/K+-ATPase Cardiac Glycoside Structure-Activity Relationship

Procure high-purity Bufotoxin (CAS 464-81-3) for precise Na+/K+-ATPase inhibition studies. Unlike simpler bufadienolide aglycones (bufalin, cinobufagin), bufotoxin's suberylarginine side chain confers superior potency and distinct SAR profile. Essential as a certified reference standard for HPLC/LC-MS quantification in Ch'an Su formulations. Leverage its well-characterized pharmacology (rat IV LD50: 0.27 mg/kg) for rigorous preclinical safety assessment. Ensure data integrity by choosing the exact compound your assay demands.

Molecular Formula C40H60N4O10
Molecular Weight 756.9 g/mol
CAS No. 464-81-3
Cat. No. B1668042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufotoxin
CAS464-81-3
SynonymsBufotoxin;  Vulgarobufotoxin; 
Molecular FormulaC40H60N4O10
Molecular Weight756.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O
InChIInChI=1S/C40H60N4O10/c1-24(45)53-31-22-40(51)29-14-13-26-21-27(16-18-38(26,2)28(29)17-19-39(40,3)35(31)25-12-15-33(47)52-23-25)54-34(48)11-7-5-4-6-10-32(46)44-30(36(49)50)9-8-20-43-37(41)42/h12,15,23,26-31,35,51H,4-11,13-14,16-22H2,1-3H3,(H,44,46)(H,49,50)(H4,41,42,43)/t26-,27+,28+,29-,30+,31+,35+,38+,39-,40+/m1/s1
InChIKeyHDTHCLKLBSPBIS-JBXNKDOXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bufotoxin (CAS:464-81-3): A Core Bufadienolide Conjugate for Studying Na+/K+-ATPase Inhibition and Cardiotonic Mechanisms


Bufotoxin (CAS:464-81-3), also known as vulgarobufotoxin, is a member of the bufadienolide class of compounds, specifically a conjugate of bufotalin with suberylarginine [1]. It functions as a potent cardiac glycoside, exerting its primary pharmacological effect through the inhibition of the Na+/K+-ATPase pump . This mechanism is the cornerstone of its research application as a tool to investigate cardiac physiology, cellular ion homeostasis, and the development of cardiotonic agents. Unlike simpler bufadienolide aglycones (bufogenins), bufotoxin's suberylarginine moiety confers distinct chemical properties and biological activities, making it a unique reference standard for research in these areas.

Why Bufotoxin (CAS:464-81-3) Cannot Be Substituted with Simpler Bufadienolides: The Critical Role of the Suberylarginine Moiety


Substituting bufotoxin with a simpler bufadienolide aglycone like bufalin or cinobufagin in a research or industrial context is scientifically invalid due to fundamental differences in molecular structure and resulting biological activity. Bufotoxin (bufotalin 3-suberoylarginine ester) contains a suberylarginine side chain, which is absent in free bufogenins [1]. A direct head-to-head structure-activity relationship (SAR) study established that the presence of both the arginine and suberic acid moieties is essential for higher Na+/K+-ATPase inhibitory potency [2]. Therefore, using a simpler analog would introduce a confounding variable, compromising data integrity in assays where the exact molecular target engagement or potency profile of bufotoxin is required.

Bufotoxin (464-81-3) Procurement Guide: Quantified Differentiation from Analogs in Key Research Assays


Na+/K+-ATPase Inhibition: The Essential Role of the Suberylarginine Moiety for Higher Potency

The presence of both arginine and suberic acid moieties in bufotoxins is critical for achieving higher inhibitory activity against Na+/K+-ATPase. Compounds lacking one or both of these structural components demonstrate significantly reduced potency [1].

Na+/K+-ATPase Cardiac Glycoside Structure-Activity Relationship

Surface Anesthetic Potency: Bufotoxin's Parent Genin Bufotalin Outperforms Cinobufagin

In a comparative study of surface anesthetic activity using a guinea pig cornea model, bufotalin (the genin component of bufotoxin) demonstrated a stronger anesthetic effect than cinobufagin, and both were more potent than the standard anesthetic cocaine [1]. The activity order was bufalin > telocinobufagin > bufotalin > cinobufagin > cinobufotalin.

Surface Anesthesia Bufadienolide In Vivo Corneal Assay

Cytotoxic Activity: Bufotoxin's Genin Bufotalin Shows Stronger Anti-Tumor Effects than Cinobufagin

In a study on human hepatoma cell lines (SMMC-7721 and BEL-7402), both bufalin and cinobufagin inhibited cell growth, but bufalin's effect was stronger than that of cinobufagin at equivalent concentrations [1]. Both compounds were more effective than the control drug, mitomycin C.

Cytotoxicity Anti-tumor Apoptosis

Acute Systemic Toxicity (LD50) in Rat Model for Risk Assessment

The acute toxicity of bufotoxin has been quantified in rats, with a reported intravenous LD50 of 0.27 mg/kg [1]. This provides a critical safety benchmark for in vivo study design.

Toxicology LD50 In Vivo Toxicity

Chemical Identity and Purity: A Defined Molecular Structure vs. Variable Natural Extracts

Commercial bufotoxin (CAS:464-81-3) is a well-defined chemical entity with the molecular formula C40H60N4O10 and a molecular weight of 756.93 . This is in stark contrast to crude toad venom extracts (e.g., Ch'an Su) which have a highly variable composition of bufadienolides, bufotoxins, and other compounds [1].

Quality Control Analytical Standard Chemical Identity

Procurement-Led Application Scenarios for Bufotoxin (CAS:464-81-3)


Cardiotonic Drug Discovery: Na+/K+-ATPase Inhibition Studies

Bufotoxin's potent and well-characterized inhibition of the Na+/K+-ATPase pump makes it an ideal reference compound for screening and validating new cardiotonic agents. Its activity is dependent on the suberylarginine moiety, providing a clear SAR starting point [1]. Researchers can use bufotoxin to benchmark the potency and mechanism of novel cardiac glycoside candidates.

Mechanistic Studies of Topical Anesthesia

Given that bufotoxin's parent genin (bufotalin) demonstrates potent surface anesthetic activity superior to cocaine [1], bufotoxin itself serves as a valuable chemical probe. It can be used to dissect the specific mechanisms of bufadienolide-induced anesthesia in corneal or other tissue models, potentially leading to new non-opioid pain therapeutics.

Analytical Standard for Quality Control of Toad-Derived Pharmaceuticals

In the production of traditional medicines like Ch'an Su or Huachansu, the composition of bufadienolides is critical for both efficacy and safety. Pure bufotoxin (CAS:464-81-3) is essential as a certified reference standard for HPLC or LC-MS methods to quantify this specific component in complex natural product mixtures, ensuring batch-to-batch consistency [2].

In Vivo Toxicology and Safety Pharmacology Research

The established rat intravenous LD50 of 0.27 mg/kg [1] provides a quantitative foundation for designing rigorous in vivo toxicology studies. Bufotoxin can be used as a model compound to investigate the systemic effects, organ-specific toxicity, and pharmacokinetic profile of bufadienolide-based therapeutics, which is crucial for preclinical safety assessment.

Technical Documentation Hub

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54 linked technical documents
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